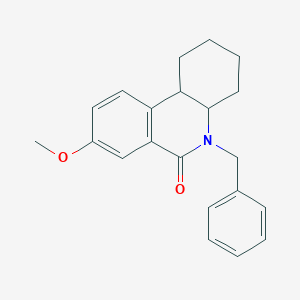![molecular formula C23H24ClN5O2 B289214 N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been found to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide is not fully understood. However, it has been suggested that the compound may exert its biological activity by inhibiting enzymes involved in cell proliferation or by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been found to inhibit the growth of various cancer cell lines. It has also been shown to possess antifungal activity against Candida albicans and antiviral activity against herpes simplex virus type 1. Additionally, the compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide in lab experiments is its potential therapeutic applications. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide. One direction is to further investigate its mechanism of action to better understand how it exerts its biological activity. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for the compound.
Métodos De Síntesis
The synthesis of N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide involves the reaction of 2-chloro-1-(4-nitrophenyl)ethanone with hydrazine hydrate to form 2-chloro-1-(4-nitrophenyl)hydrazine. This intermediate is then reacted with benzylpiperazine and acetic anhydride to obtain the final product.
Aplicaciones Científicas De Investigación
N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antifungal, antiviral, and anti-inflammatory activities.
Propiedades
Fórmula molecular |
C23H24ClN5O2 |
|---|---|
Peso molecular |
437.9 g/mol |
Nombre IUPAC |
N-[4-(4-benzylpiperazine-1-carbonyl)-2-(2-chlorophenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C23H24ClN5O2/c1-17(30)26-22-19(15-25-29(22)21-10-6-5-9-20(21)24)23(31)28-13-11-27(12-14-28)16-18-7-3-2-4-8-18/h2-10,15H,11-14,16H2,1H3,(H,26,30) |
Clave InChI |
NMLYBLHQUJPWJZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
SMILES canónico |
CC(=O)NC1=C(C=NN1C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)





![5-benzyl-6-(2-hydroxyethyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289152.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
